molecular formula C9H13NO3 B15164527 Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate CAS No. 143140-58-3

Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate

Cat. No.: B15164527
CAS No.: 143140-58-3
M. Wt: 183.20 g/mol
InChI Key: QXFDOPNPXDNCLR-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate typically involves the reaction of pyrrolidinone derivatives with butenoate esters under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the pyrrolidinone is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the butenoate ester.

    Methyl 3-pyrrolidin-1-yl-but-2-enoate: Similar structure but with different substituents on the pyrrolidinone ring.

    N-methylpyrrolidinone: A simpler analog with a single methyl group on the nitrogen atom.

Uniqueness

Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate is unique due to its combination of the pyrrolidinone ring and butenoate ester, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

143140-58-3

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate

InChI

InChI=1S/C9H13NO3/c1-7(6-9(12)13-2)10-5-3-4-8(10)11/h6H,3-5H2,1-2H3

InChI Key

QXFDOPNPXDNCLR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N1CCCC1=O

Origin of Product

United States

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